molecular formula C9H11N3O2 B12932374 N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-(prop-2-en-1-yl)acetamide CAS No. 88259-95-4

N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B12932374
CAS No.: 88259-95-4
M. Wt: 193.20 g/mol
InChI Key: JQCXYFSBXPTFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-(prop-2-en-1-yl)acetamide is a chemical compound featuring a pyridazinone core functionalized with an N-allylacetamide group. The pyridazinone scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives demonstrating a wide array of biological activities. Compounds based on this core have been investigated as inhibitors of phosphodiesterase 4 (PDE4) , a key target for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Furthermore, pyridazinone derivatives have been reported to possess anti-inflammatory, analgesic , and anticancer properties , making them a versatile scaffold in drug discovery. The incorporation of the allyl (prop-2-en-1-yl) group in this specific molecule may offer a reactive handle for further synthetic modification, such as in the development of covalent inhibitors or for use in click chemistry applications, thereby enhancing its utility as a valuable intermediate in organic and medicinal chemistry research. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

88259-95-4

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N-(6-oxo-1H-pyridazin-3-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C9H11N3O2/c1-3-6-12(7(2)13)8-4-5-9(14)11-10-8/h3-5H,1,6H2,2H3,(H,11,14)

InChI Key

JQCXYFSBXPTFMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC=C)C1=NNC(=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide typically involves the reaction of an appropriate pyridazinone derivative with an allylating agent under controlled conditions. One common method involves the use of allyl bromide in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Allyl bromide or allyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various allyl-substituted derivatives.

Scientific Research Applications

N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Physicochemical Properties

  • Stability: The conjugated pyridazinone ring and allyl group may confer susceptibility to oxidative degradation, unlike methoxy-substituted derivatives.

For example, 6-phenyl analogues inhibit PDE4 with IC₅₀ values <1 µM, whereas allyl-substituted variants may exhibit dual activity due to reactive sites for covalent binding .

2.4 Crystallographic Analysis Crystallographic studies using SHELX and ORTEP (via WinGX) are critical for resolving bond lengths, angles, and intermolecular interactions in pyridazinone derivatives. For instance, phenyl-substituted pyridazinones show planar ring systems, while allyl groups introduce torsional strain .

Research Findings and Data Limitations

  • Synthesis: The compound’s synthesis likely follows amide coupling protocols, similar to other pyridazinone acetamides.
  • Biological Data: No peer-reviewed studies on its bioactivity were identified in the provided evidence.
  • Structural Insights : Computational modeling (e.g., DFT) and crystallography (via SHELX) are recommended to predict reactivity and confirm stereoelectronic effects .

Biological Activity

N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-(prop-2-en-1-yl)acetamide, also known as N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.

The compound's chemical structure and properties are crucial for understanding its biological activity. Below is a summary of its chemical characteristics:

PropertyValue
CAS Number 1566821-88-2
Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
IUPAC Name N-(6-oxo-1H-pyridazin-3-yl)-N-prop-2-enylacetamide
Canonical SMILES CC(=O)N(CC=C)C1=NNC(=O)C=C1

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, leading to altered enzymatic activity or modulation of signaling pathways. This mechanism underlies its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacteria and fungi. For instance, the compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Studies

A few notable case studies illustrate the biological activity of this compound:

  • Study on Anticancer Effects : In a study published in the journal Molecules, researchers evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, suggesting promising antibacterial properties .

Q & A

Basic: What are the optimal synthetic routes for N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-(prop-2-en-1-yl)acetamide?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated protocol involves reacting pyridazinone derivatives with allyl acetamide precursors under mild conditions (0–5°C) using ethanol as a solvent and piperidine as a catalyst. Reaction progress should be monitored via TLC or HPLC, with purification achieved through recrystallization or column chromatography . Key parameters include temperature control to prevent side reactions and stoichiometric precision to ensure high yields (>80%).

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the dihydropyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and allyl acetamide groups (δ 3.0–4.5 ppm for methylene/methine protons) .
  • Mass Spectrometry : ESI-MS or HRMS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the structure.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond lengths/angles, particularly for the dihydropyridazinone moiety (C=O at ~1.23 Å, N–N at ~1.35 Å) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. To address this:

  • Dose-Response Curves : Perform assays across a wide concentration range (e.g., 0.1–100 μM) to identify true IC₅₀ values .
  • Orthogonal Assays : Validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and target-specific (e.g., enzyme inhibition) methods .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of false negatives .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or DNA. Focus on the acetamide and dihydropyridazinone moieties as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability. Analyze hydrogen bonds (e.g., between C=O and Arg/Lys residues) and RMSD values (<2.0 Å indicates stable binding) .
  • QSAR Models : Corrogate substituent effects (e.g., allyl vs. propargyl groups) on activity using Hammett constants or logP values .

Advanced: What experimental designs mitigate challenges in studying the compound’s redox behavior?

Methodological Answer:
The dihydropyridazinone core is redox-sensitive. To minimize artifacts:

  • Electrochemical Analysis : Use cyclic voltammetry (scan rate: 50–200 mV/s) in deaerated DMSO to identify oxidation peaks (~+0.8 V vs. Ag/AgCl) .
  • Radical Scavengers : Include TEMPO (1 mM) in biological assays to quench ROS generation unrelated to the compound’s mechanism .
  • Stability Profiling : Store samples under inert gas (N₂/Ar) and avoid prolonged light exposure to prevent autoxidation .

Advanced: How can researchers validate the compound’s selectivity for specific enzyme isoforms?

Methodological Answer:

  • Kinase Profiling : Test against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 μM. Selectivity is confirmed if inhibition is <20% for non-target isoforms .
  • Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., PDB: 6XYZ) to identify isoform-specific binding pockets .
  • Mutagenesis : Introduce point mutations (e.g., Ala scanning) in non-target isoforms to assess binding dependency on key residues .

Basic: What analytical techniques quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (5 μm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water = 60:40, 1 mL/min). Detection at 254 nm provides LOD ≈ 0.1 μg/mL .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 250→132 for quantification) in ESI+ mode. Calibrate with deuterated internal standards (e.g., d₃-acetamide) to correct matrix effects .

Advanced: What mechanistic hypotheses explain its dual antimicrobial and anti-inflammatory effects?

Methodological Answer:

  • NF-κB Pathway Inhibition : Test via luciferase reporter assays in LPS-stimulated macrophages. A 50% reduction in luminescence at 10 μM suggests TLR4/MyD88 pathway modulation .
  • ROS Scavenging : Measure intracellular ROS (e.g., DCFH-DA assay) and correlate with IL-6/TNF-α suppression .
  • Microbiome Interaction : Perform metagenomic sequencing to assess gut microbiota shifts in treated animal models, linking specific taxa to anti-inflammatory outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.